

Application Note: Protocol for Dissolving Buntanetap Tartrate in DMSO

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Compound of Interest

Compound Name: Buntanetap Tartrate

Cat. No.: B12366244

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Buntanetap, also known as Posiphen or ANVS401, is an orally available small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3] Its mechanism involves targeting the iron-responsive element (IRE) in the 5'-untranslated region of messenger RNA (mRNA) for proteins such as Amyloid Precursor Protein (APP), alpha-synuclein (α Syn), Tau, and Huntingtin (HTT).[2][4][5] By modulating the translation of these specific mRNAs, Buntanetap leads to a reduction in the corresponding neurotoxic proteins, which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][7] The compound has also been noted for its anti-inflammatory effects.[4][5] This document provides a detailed protocol for the dissolution of Buntanetap L-Tartrate in Dimethyl Sulfoxide (DMSO) for research applications.

Quantitative Data: Solubility

The solubility of Buntanetap and its L-Tartrate salt in DMSO is summarized below. It is crucial to use newly opened, hygroscopic DMSO for optimal solubility.[8]

Compound Name	CAS Number	Molecular Weight	Solvent	Maximum Solubility	Molar Concentration	Notes
Buntanetap	116839-68-0	337.42 g/mol	DMSO	230 mg/mL	681.64 mM	Requires ultrasonication[9]
Buntanetap L-Tartrate	865795-23-9	487.50 g/mol	DMSO	100 mg/mL	205.13 mM	Requires ultrasonication[5][8]

Experimental Protocol: Preparation of Buntanetap Tartrate Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of Buntanetap L-Tartrate in DMSO.

3.1 Materials and Equipment

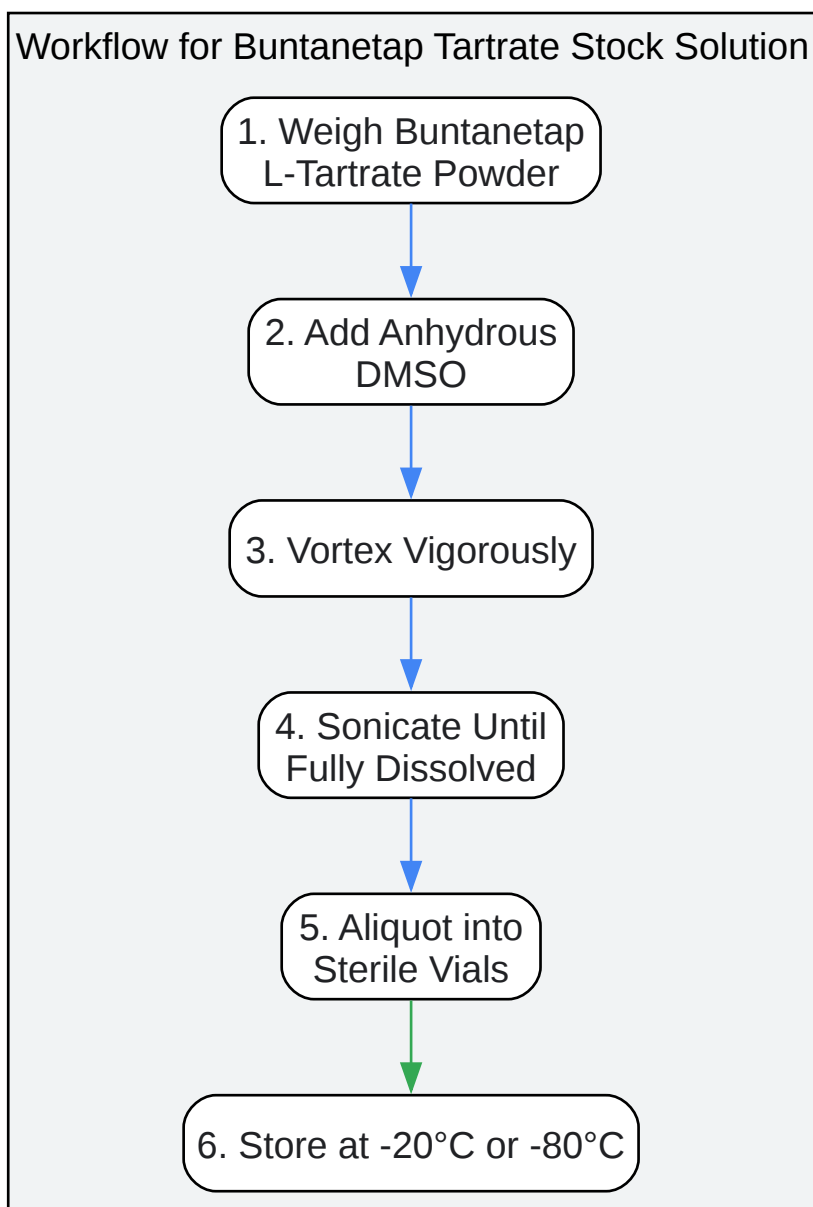
- Buntanetap L-Tartrate powder (CAS: 865795-23-9)
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Sterile microcentrifuge tubes or cryovials
- Pipettes and sterile filter tips
- Vortex mixer
- Ultrasonic water bath

3.2 Procedure

- Preparation: Work in a clean, designated area. Ensure all equipment is calibrated and sterile where necessary.

- Weighing: Accurately weigh the desired amount of Buntanetap L-Tartrate powder using an analytical balance.
- Solvent Addition: Add the calculated volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of Buntanetap L-Tartrate).
- Dissolution:
 - Vortex the mixture vigorously for 1-2 minutes.
 - Place the tube in an ultrasonic water bath. Sonicate the solution until the compound is fully dissolved, resulting in a clear solution.^{[5][8]} The duration may vary depending on the volume and concentration.
- Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 μ m syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
 - For long-term storage (up to 6 months), store the aliquots at -80°C.^{[5][8]}
 - For short-term storage (up to 1 month), store at -20°C.^{[5][8]}
 - Ensure vials are sealed tightly to prevent moisture absorption.^{[5][8]}

3.3 Experimental Workflow Diagram



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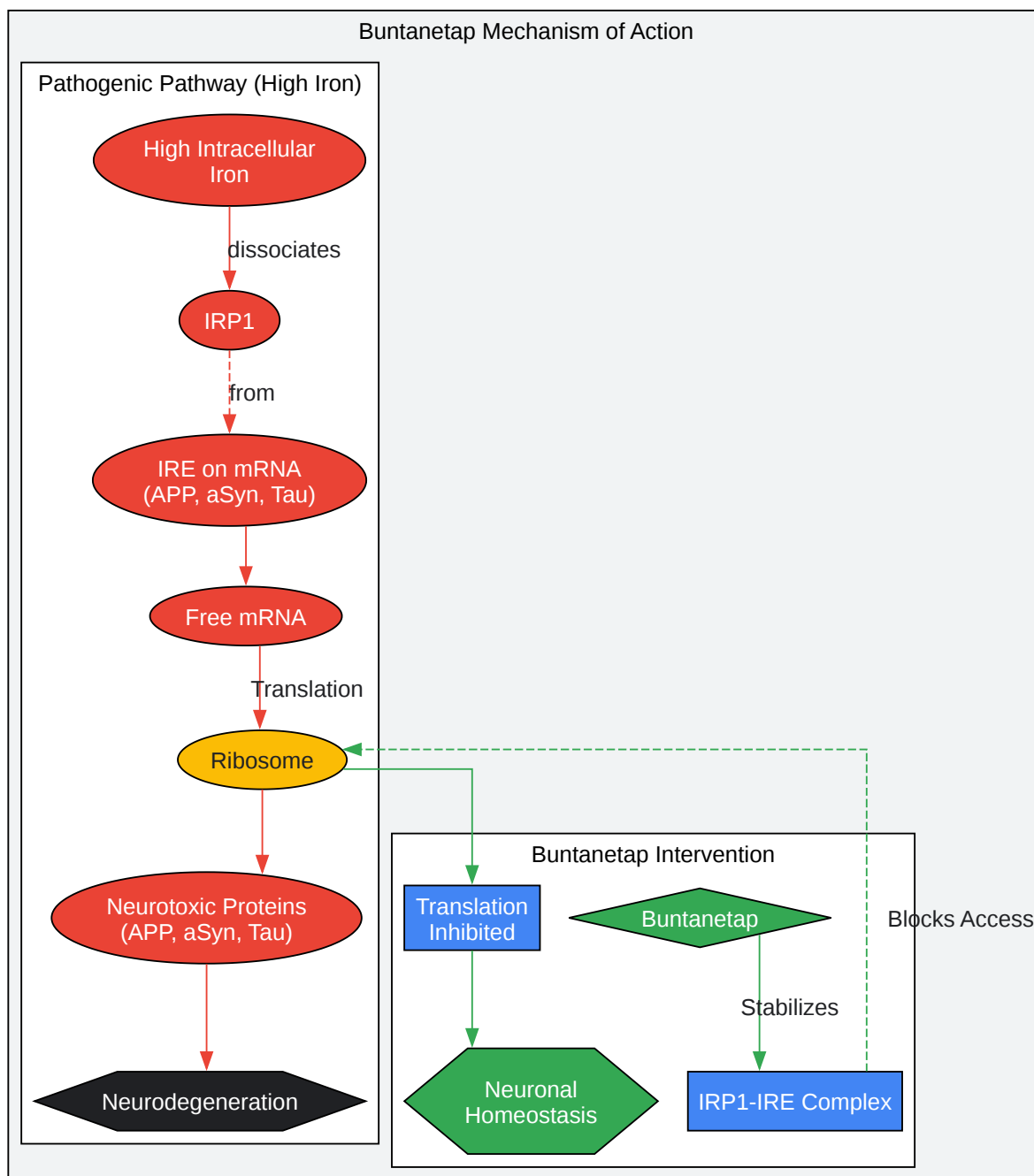
Caption: A flowchart of the protocol for dissolving **Buntanetap Tartrate** in DMSO.

Mechanism of Action: Signaling Pathway

Buntanetap's primary mechanism involves the inhibition of neurotoxic protein synthesis.[3][6] In neurodegenerative diseases, elevated intracellular iron levels can cause the Iron Regulatory Protein 1 (IRP1) to dissociate from the Iron-Responsive Element (IRE) located in the 5' untranslated region of certain mRNAs.[3][4] This dissociation allows ribosomes to access the

mRNA and begin translation, leading to an overproduction of neurotoxic proteins like APP, α -synuclein, and Tau.[2] The accumulation of these proteins contributes to a toxic cascade, resulting in impaired axonal transport, neuroinflammation, and eventual nerve cell death.[3][7]

Buntanetap intervenes by binding to the IRE/IRP1 complex.[4] This action strengthens the bond, preventing the mRNA from being released for translation even in the presence of high iron concentrations.[3] By inhibiting the translation of these specific mRNAs, Buntanetap effectively reduces the levels of multiple neurotoxic proteins simultaneously, aiming to restore protein homeostasis, improve neuronal function, and halt the progression of neurodegeneration.[1][3]



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Caption: Buntanetap inhibits the translation of neurotoxic proteins by stabilizing the IRP1-IRE complex.

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